tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is an organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
The synthesis of tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-b]pyridine derivatives, such as tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate. These compounds share a similar core structure but differ in their substituents, which can lead to different chemical and biological properties. The unique combination of the chloromethyl and tert-butyl ester groups in tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate makes it distinct and valuable for specific applications .
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-9-4-5-10(6-14)15-11(9)8-16/h4-5H,6-8H2,1-3H3 |
InChI Key |
CLTKTLSQBXPWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.